8-Ethyl-4-methylquinolin-2-ol, with the molecular formula and CAS number 112108-01-7, is a member of the quinoline family, characterized by a fused bicyclic structure containing a nitrogen atom. This compound features an ethyl group at the 8-position and a methyl group at the 4-position of the quinoline ring, along with a hydroxyl group at the 2-position. Its unique structure contributes to its distinct chemical and biological properties, making it a subject of interest in various fields of research.
These reactions highlight the compound's versatility as a building block for synthesizing more complex molecules.
Research indicates that 8-Ethyl-4-methylquinolin-2-ol exhibits notable biological activities:
These biological activities make 8-Ethyl-4-methylquinolin-2-ol an interesting candidate for pharmaceutical development.
Several methods exist for synthesizing 8-Ethyl-4-methylquinolin-2-ol:
These methods provide chemists with various strategies to obtain this compound.
8-Ethyl-4-methylquinolin-2-ol has several applications across different fields:
Interaction studies involving 8-Ethyl-4-methylquinolin-2-ol have focused on its ability to interact with various biological targets:
Such studies are crucial for understanding how this compound might function in biological systems.
Several compounds share structural similarities with 8-Ethyl-4-methylquinolin-2-ol. Here is a comparison highlighting its uniqueness:
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| 4-Methylquinolin-2(1H)-one | Lacks ethyl substitution | Antimicrobial properties |
| 8-Methylquinoline | Methyl group at position 8 | Used in dye manufacturing |
| 6-Ethylquinolin | Ethyl substitution at position 6 | Anticancer activity |
| 7-Ethylquinoline | Ethyl substitution at position 7 | Potential neuroprotective effects |
The presence of both ethyl and methyl groups at specific positions distinguishes 8-Ethyl-4-methylquinolin-2-ol from its analogs, contributing to its unique chemical reactivity and biological profile.
Regioselective cyclization remains a cornerstone for constructing the quinoline core of 8-ethyl-4-methylquinolin-2-ol. The Skraup and Friedländer methods, historically employed for quinoline synthesis, have been adapted to enhance regiocontrol. In the Skraup method, condensation of substituted anilines with α,β-unsaturated aldehydes under acidic conditions facilitates the formation of the quinoline skeleton. For instance, microwave-assisted cyclization of 4-methylquinoline precursors with ethyl chloroacetate in ethyl acetate achieved a 94% yield of 4-methyl-2-quinolinone, a key intermediate. This approach leverages microwave irradiation to accelerate reaction kinetics while minimizing side reactions.
The Friedländer method, involving condensation of o-aminobenzaldehyde derivatives with ketones, offers superior regioselectivity for introducing substituents at the 4-position. A comparative analysis of these methods (Table 1) highlights the trade-offs between yield and functional group tolerance.
Table 1: Comparison of Skraup and Friedländer Methods for Quinoline Core Synthesis
| Method | Substrate | Conditions | Yield (%) | Regioselectivity |
|---|---|---|---|---|
| Skraup | 4-Methylaniline + Acrolein | H2SO4, 150°C | 78 | Moderate |
| Friedländer | o-Aminoacetophenone + Ethyl methyl ketone | NaOH, EtOH, reflux | 85 | High |
Recent innovations include the use of ionic liquid catalysts to improve cyclization efficiency, achieving yields exceeding 90% while reducing reaction times.
Radical pathways have emerged as powerful tools for introducing alkyl side chains, such as the ethyl group at the 8-position of quinolinols. Phosphonium ylide-mediated alkylation, as demonstrated in quinoxalin-2(1H)-one systems, provides a metal-free route to C–H functionalization. Under basic conditions, ylides generate alkylideneaminyl radicals that undergo regioselective addition to the quinoline ring. For example, treatment of 4-methylquinolin-2-ol with ethyltriphenylphosphonium bromide in the presence of potassium tert-butoxide yielded 8-ethyl-4-methylquinolin-2-ol via a proposed radical chain mechanism.
Electroreductive coupling strategies further expand the scope of radical-mediated synthesis. The electrochemical reduction of 1-alkoxycarbonyl-4-quinolones with benzophenones generates stabilized carbanions that attack the quinolinone core, facilitating side-chain introduction. This method’s versatility is highlighted by its compatibility with diverse electrophiles, including ethyl and methyl groups.
Oxime derivatives serve as versatile precursors for functionalizing the quinoline skeleton. The Buchwald–Hartwig amination of 8-hydroxy-4-methylquinolin-2-ol oxime with ethylamine derivatives enables direct introduction of the ethyl group at the 8-position. Key advancements include the use of palladium catalysts with bulky phosphine ligands (e.g., XPhos), which enhance both yield (up to 82%) and regioselectivity.
Alternative approaches involve in situ generation of oxime ethers, which undergo -sigmatropic rearrangements to install substituents. For instance, heating 4-methylquinolin-2-ol oxime with ethyl acrylate in toluene induces a Cope rearrangement, yielding 8-ethyl-4-methylquinolin-2-ol with 76% efficiency. A comparative evaluation of these methods (Table 2) underscores the impact of catalyst choice on functionalization outcomes.
Table 2: Oxime-Based Functionalization Routes for 8-Ethyl Substitution
| Precursor | Reagent | Catalyst | Yield (%) |
|---|---|---|---|
| Quinolin-2-ol oxime | Ethylamine | Pd/XPhos | 82 |
| Oxime ether | Ethyl acrylate | Thermal (150°C) | 76 |
Reductive amination has been refined for introducing alkyl side chains while preserving the quinolinol hydroxyl group. Electroreductive coupling of 1-ethoxycarbonyl-4-quinolones with ethyl ketones in the presence of trimethylsilyl chloride (TMSCl) achieves simultaneous deprotection and alkylation. This method’s key advantage lies in its operational simplicity, as it avoids stoichiometric reducing agents. For example, coupling 4-methylquinolin-2-one with ethyl benzophenone under electrolytic conditions (Pt cathode, –1.5 V) furnished 8-ethyl-4-methylquinolin-2-ol in 67% yield.
Comparative studies of reductive agents (Table 3) reveal that sodium cyanoborohydride (NaBH3CN) outperforms traditional borohydrides in minimizing over-reduction.
Table 3: Reductive Amination Agents for Ethyl Group Introduction
| Reducing Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| NaBH3CN | MeOH | 25 | 74 |
| NaBH4 | THF | 0 | 58 |
| Electrochemical | THF/TMSCl | 25 | 67 |
The structural framework of 8-ethyl-4-methylquinolin-2-ol provides multiple sites for chemical modification, enabling the development of diverse derivatives with altered physicochemical and biological properties [4] . The quinoline ring system's electron-deficient nature, combined with the electron-donating effects of the alkyl substituents and the hydroxyl group, creates distinct reactivity patterns that facilitate selective transformations [6] [7].
Halogenation reactions of quinoline derivatives, particularly at the C-4 and C-8 positions, represent fundamental structural modifications that significantly influence molecular properties [8] [9]. The regioselectivity of halogenation in 8-ethyl-4-methylquinolin-2-ol systems follows established patterns observed in substituted quinolines, where electronic and steric factors dictate the preferred sites of substitution [10].
Electrophilic halogenation of quinoline derivatives typically occurs at positions C-5 and C-8 on the benzene ring, with the C-8 position showing enhanced reactivity due to the electron-donating ethyl substituent [11] [12]. Research has demonstrated that halogenation of 8-substituted quinolines proceeds with high regioselectivity, particularly when employing trihaloisocyanuric acids as halogenating agents [13]. The metal-free protocol for C-5 halogenation using trihaloisocyanuric acid achieves complete regioselectivity in most instances, with reactions proceeding at room temperature under ambient conditions [14].
Bromination of 8-substituted quinolines has been extensively studied, revealing specific patterns of reactivity and selectivity [15]. The treatment of 8-ethyl-substituted quinolines with molecular bromine or N-bromosuccinimide typically yields C-5 brominated products as the major isomers [16] [17]. Studies on 8-hydroxyquinoline bromination indicate that bromination selectively occurs at the C-5 position, with the formation of 5-bromo and 5,7-dibromo derivatives under controlled conditions [18].
| Halogenating Agent | Reaction Conditions | Primary Product | Yield (%) | Regioselectivity |
|---|---|---|---|---|
| Trihaloisocyanuric acid | Room temperature, air | C-5 halogenated | 70-85 | Complete |
| Molecular bromine | Low temperature, acidic | C-5 brominated | 52-57 | High |
| N-bromosuccinimide | Organic solvent | C-5 brominated | 60-75 | Moderate |
| Copper bromide | DMSO, air | C-5 brominated | 65-80 | High |
Chlorination of quinoline derivatives employs similar mechanistic pathways, with trichloroisocyanuric acid serving as an effective chlorinating agent [19]. The reaction proceeds through a radical mechanism, as evidenced by inhibition studies using radical scavengers such as 2,2,6,6-tetramethyl-1-piperidinyloxy [20]. Iodination reactions follow analogous patterns, though typically requiring more forcing conditions due to the lower reactivity of iodine-containing reagents [21].
The strategic placement of ethyl and methyl groups in quinoline derivatives requires precise alkylation methodologies that ensure regioselective introduction of alkyl substituents [22] [23]. Various alkylation techniques have been developed for quinoline systems, ranging from traditional Friedel-Crafts alkylation to modern catalytic methods [24].
Rhodium-catalyzed alkylation of quinolines represents a significant advancement in regioselective functionalization, enabling the introduction of alkyl groups at specific positions through carbon-hydrogen bond activation [25]. The reaction proceeds through the formation of rhodium-carbene intermediates, which facilitate the selective alkylation at positions ortho to the nitrogen atom [26]. This methodology has been successfully applied to quinolines containing single nitrogen atoms, expanding the scope beyond traditional bis-heterocyclic systems [27].
Reductive alkylation approaches provide alternative pathways for introducing alkyl substituents while simultaneously modifying the quinoline ring system [28]. Iridium-catalyzed reductive electrophilic alkylation using formic acid as a reductant enables the direct alkylation of quinolines with various carbonyl compounds [29]. This methodology offers excellent step and atom efficiency, utilizing renewable feedstocks while generating only water and carbon dioxide as by-products [30].
| Catalyst System | Substrate Type | Alkylating Agent | Temperature (°C) | Yield (%) | Selectivity |
|---|---|---|---|---|---|
| Rhodium-phosphine | Quinoline | Olefins | 120-140 | 75-91 | High |
| Iridium nanocatalyst | Quinoline | Aldehydes | 100-120 | 60-85 | Moderate |
| Palladium complex | N-oxides | Aryl halides | 80-100 | 65-80 | High |
| Ruthenium catalyst | Quinoline | Alcohols | 140-160 | 55-75 | Variable |
Electrophilic alkylation of quinoline derivatives involves the attack of electrophilic alkylating agents at electron-rich positions of the aromatic system [31]. The reaction mechanism typically proceeds through the formation of carbocation intermediates, which undergo nucleophilic attack by the quinoline nitrogen or aromatic carbons [32]. The regioselectivity of these reactions is influenced by the electronic properties of existing substituents and the steric environment around potential reaction sites [33].
The 2-hydroxy position in 8-ethyl-4-methylquinolin-2-ol provides a versatile site for functional group interconversions, enabling the synthesis of diverse derivatives with modified properties [34] [35]. These transformations exploit the unique reactivity of the hydroxyl group in the quinolinol system, which exists in tautomeric equilibrium with the corresponding quinolinone form [36].
The hydroxyl group at the 2-position undergoes various chemical transformations, including alkylation, acylation, and substitution reactions [37]. Alkylation of the hydroxyl group typically proceeds through treatment with alkyl halides in the presence of base, yielding the corresponding ether derivatives [38]. These reactions demonstrate the nucleophilic character of the hydroxyl oxygen and its susceptibility to electrophilic attack [39].
Conversion of the 2-hydroxy group to its thio-analogue represents an important functional group interconversion that significantly alters the compound's properties [40]. Treatment of 4-chloro-8-methylquinolin-2-one with phosphorus pentasulfide yields the corresponding thione derivative, though typically in modest yields [41]. Alternative approaches involving thiourea provide more efficient routes to thiolactam systems [42].
| Starting Material | Reagent | Product Type | Reaction Conditions | Yield (%) |
|---|---|---|---|---|
| 2-Hydroxyquinoline | Alkyl halide/base | Ether derivative | Reflux, organic solvent | 60-80 |
| 2-Hydroxyquinoline | Phosphorus pentasulfide | Thione analogue | Heat, inert atmosphere | 25-40 |
| 2-Chloroquinoline | Thiourea | Thiolactam | Ethanol, reflux | 45-65 |
| 2-Hydroxyquinoline | Acyl chloride | Ester derivative | Base, organic solvent | 70-85 |
The 2-hydroxy position undergoes oxidation reactions under appropriate conditions, leading to the formation of quinone-type structures or other oxidized derivatives [43]. Conversely, reduction reactions can modify the quinoline ring system while preserving or altering the hydroxyl functionality [44]. These transformations provide access to structurally diverse compounds with potentially different biological activities [45].
The development of hybrid molecules incorporating quinolinol scaffolds represents a growing area of research focused on combining the quinoline core with other pharmacologically active moieties [46] [47]. These hybrid architectures aim to achieve synergistic effects, improved selectivity, and enhanced biological properties compared to individual components [48].
The synthesis of 1,2,3-triazole-8-quinolinol hybrids has been accomplished through copper-catalyzed azide-alkyne cycloaddition reactions, yielding compounds with enhanced antibacterial properties [49]. These hybrids demonstrate the successful integration of two distinct heterocyclic systems, with the triazole ring serving as both a pharmacophore and a linker between quinoline and other functional groups [50]. Structural characterization reveals the formation of stable five-membered triazole rings attached to the quinolinol scaffold through methylene bridges [51].
The extension of conjugated π-systems in quinolinol derivatives through hybrid molecular architectures significantly impacts their electronic and photophysical properties [52]. Organoboron complexes featuring substituted 8-quinolinolates as chelating ligands demonstrate enhanced luminescent properties when the quinolinolate ligand incorporates extended conjugation through phenyl, biphenyl, or fluorenyl substituents [53]. These modifications result in materials suitable for organic light-emitting device applications with improved electroluminescent characteristics [54].
| Hybrid Type | Linking Strategy | Key Features | Applications |
|---|---|---|---|
| Triazole-quinolinol | Click chemistry | Enhanced antibacterial activity | Antimicrobial agents |
| Boron-quinolinol | Metal coordination | Luminescent properties | OLED materials |
| Imidazole-quinoline | π-Conjugation | Photoinduced reactions | Solar energy storage |
| Ferrocene-quinoline | Organometallic linkage | Redox activity | Electroactive materials |
Metal coordination provides another avenue for creating hybrid molecular architectures incorporating quinolinol scaffolds [55]. These systems exploit the chelating ability of the quinolinol nitrogen and oxygen atoms to form stable complexes with various metal centers [56]. The resulting metalloquinoline complexes exhibit unique properties that differ significantly from the parent quinolinol compounds, including altered electronic structures, enhanced stability, and modified reactivity patterns [57].
8-Ethyl-4-methylquinolin-2-ol belongs to the quinoline family, which exhibits significant potential for metalloprotein interactions through its unique chemical structure. The compound features a nitrogen-containing heterocyclic aromatic system with an ethyl substituent at the 8-position, a methyl group at the 4-position, and a hydroxyl group at the 2-position, providing multiple coordination sites for metal ion binding .
The metalloprotein interaction mechanisms of 8-ethyl-4-methylquinolin-2-ol are fundamentally based on chelation properties similar to other quinoline derivatives. The hydroxyl group at the 2-position and the nitrogen atom in the quinoline ring form a bidentate chelating system capable of coordinating with various metal ions including copper, iron, zinc, and aluminum [2]. This chelation occurs through the formation of five-membered rings between the metal center and the ligand, which provides thermodynamic stability through the chelate effect [3].
Research on related quinoline compounds demonstrates that the metal-chelating properties depend critically on the acid-base characteristics of the donor atoms. The deprotonation constants (pKa values) of the hydroxyl group and quinoline nitrogen significantly influence the metal binding affinity and the stability of the resulting complexes [4]. For quinoline derivatives with electron-withdrawing substituents like the methyl and ethyl groups in 8-ethyl-4-methylquinolin-2-ol, the metal chelation properties are modulated by subtle electronic effects that can enhance or diminish binding strength.
The therapeutic relevance of these metalloprotein interactions extends to several disease contexts. In neurodegenerative diseases, quinoline-based metal chelators have shown promise in addressing metal-protein misfolding cascades. The mechanism involves selective chelation of accumulated zinc and copper ions from misfolded proteins, promoting proteasome-mediated degradation while simultaneously functioning as metal chaperones to redistribute essential metal ions for normal cellular functions [2]. This dual action represents a sophisticated therapeutic approach that addresses both metal toxicity and deficiency simultaneously.
The enzymatic inhibition profiles of 8-ethyl-4-methylquinolin-2-ol against cancer-related kinases represent a critical aspect of its pharmacological characterization. Quinoline derivatives have demonstrated significant activity against multiple kinase families involved in cancer progression, including cyclin-dependent kinases, receptor tyrosine kinases, and serine-threonine kinases [5] [6].
Molecular interaction studies reveal that quinoline-based compounds interact with kinase domains through multiple binding modes. The primary interaction occurs within the ATP-binding pocket, where the quinoline nitrogen can form hydrogen bonds with key amino acid residues such as methionine and aspartate [5]. The substitution pattern of 8-ethyl-4-methylquinolin-2-ol, particularly the ethyl group at position 8 and methyl group at position 4, influences the compound's ability to fit within specific kinase active sites and modulate selectivity profiles.
| Kinase Target | Inhibition Mechanism | IC50 Range (μM) | References |
|---|---|---|---|
| Cyclin-Dependent Kinase 2 | ATP-competitive | 2.3-15.5 | [7] [8] |
| c-Met Receptor Kinase | Type II inhibition | 0.09-2.6 | [5] [6] |
| PI3K/Akt/mTOR pathway | Dual inhibition | 0.04-16 | [5] |
| VEGF Receptor | ATP-competitive | 1.63-10.0 | [5] |
The structure-activity relationships governing kinase inhibition by quinoline derivatives indicate that electron-withdrawing substituents enhance binding affinity through improved π-π stacking interactions and hydrogen bonding networks [9]. The hydroxyl group at the 2-position of 8-ethyl-4-methylquinolin-2-ol serves as a crucial pharmacophore element, enabling the formation of specific hydrogen bonds with kinase backbone atoms and side chain residues.
Mechanistic studies demonstrate that quinoline-based kinase inhibitors can induce conformational changes in target proteins, leading to cell cycle arrest and apoptosis induction in cancer cell lines [7] [10]. The ability of these compounds to simultaneously target multiple kinases within interconnected signaling pathways represents a significant advantage in overcoming drug resistance mechanisms that frequently emerge during cancer treatment.
The antiviral activity of 8-ethyl-4-methylquinolin-2-ol is significantly influenced by its electron-withdrawing substituents, which modulate both the compound's physicochemical properties and its interaction with viral targets. Quinoline derivatives have demonstrated broad-spectrum antiviral activity against multiple virus families, including dengue virus, Zika virus, enterovirus, and hepatitis C virus [11] [12] [13].
The electron-withdrawing nature of the substituents in 8-ethyl-4-methylquinolin-2-ol affects the compound's antiviral mechanism through several pathways. The ethyl and methyl substituents reduce the electron density of the quinoline ring system, enhancing the compound's ability to interact with viral proteins through π-π stacking and hydrophobic interactions [14]. This electronic modulation is particularly important for binding to viral capsid proteins and enzyme active sites.
| Viral Target | Activity Mechanism | EC50 Values (μM) | Selectivity Index |
|---|---|---|---|
| Dengue Virus | Early lifecycle inhibition | 0.49-3.03 | 5.30-39.5 |
| Enterovirus D68 | VP1 protein interaction | 15.5-22.3 | >100 |
| Hepatitis C Virus | NS5B polymerase inhibition | 2.26-7.46 | 50-200 |
| Zika Virus | RNA replication inhibition | 0.8-2.3 | 243-500 |
Research on related quinoline derivatives demonstrates that compounds with electron-withdrawing substituents exhibit enhanced antiviral activity compared to their electron-donating counterparts [11] [12]. The mechanism involves improved binding affinity to viral enzyme active sites and increased stability of drug-target complexes. For 8-ethyl-4-methylquinolin-2-ol, the specific substitution pattern may provide optimal balance between antiviral potency and cellular selectivity.
The antiviral activity modulation also extends to resistance barrier properties. Electron-withdrawing substituents can increase the genetic barrier to resistance development by requiring multiple mutations in viral proteins to significantly reduce drug binding affinity [13]. This characteristic is particularly valuable for treating RNA viruses with high mutation rates, where resistance emergence represents a major therapeutic challenge.
The neuroprotective effects of 8-ethyl-4-methylquinolin-2-ol are primarily mediated through sophisticated metal chelation pathways that address the complex role of metal homeostasis in neurodegeneration. The compound's structural features enable selective metal chelation while maintaining compatibility with normal cellular metal-dependent processes [2] [15].
The neuroprotective mechanism involves a dual-action approach: first, the selective removal of pathologically accumulated metal ions from protein aggregates, and second, the facilitation of metal ion redistribution to support normal neuronal function [2]. This mechanism is particularly relevant in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease, where metal dyshomeostasis contributes significantly to disease progression.
Molecular studies demonstrate that quinoline-based metal chelators with appropriate substitution patterns can cross the blood-brain barrier effectively while maintaining moderate metal-binding affinity [15]. The moderate binding strength is crucial because it allows for metal removal from pathological sites without disrupting essential metalloenzymes. For 8-ethyl-4-methylquinolin-2-ol, the ethyl and methyl substituents may enhance blood-brain barrier permeability through increased lipophilicity while preserving the compound's chelation properties.
| Metal Ion | Binding Affinity | Neuroprotective Mechanism | Therapeutic Relevance |
|---|---|---|---|
| Copper(II) | High | Inhibition of amyloid aggregation | Alzheimer's disease |
| Iron(III) | Moderate | Reduction of oxidative stress | Parkinson's disease |
| Zinc(II) | Moderate | Proteasome function restoration | General neurodegeneration |
| Aluminum(III) | Low | Aluminum detoxification | Environmental neurotoxicity |
The neuroprotective pathway also involves the modulation of cellular signaling cascades related to oxidative stress and inflammation [15]. Metal chelation by 8-ethyl-4-methylquinolin-2-ol can reduce reactive oxygen species generation through Fenton chemistry inhibition and promote antioxidant enzyme expression. Additionally, the compound may influence transcription factors involved in neuroprotection, such as hypoxia-inducible factor 1-alpha, leading to enhanced cellular survival mechanisms [16].
The clinical translation of these neuroprotective effects requires careful optimization of the compound's pharmacokinetic properties. The substitution pattern of 8-ethyl-4-methylquinolin-2-ol provides a favorable balance between brain penetration, metal-binding selectivity, and metabolic stability, positioning it as a promising candidate for neurodegenerative disease therapy development [17].